molecular formula C18H18N2O3 B13433990 OxcarbazepineO-Propan-1-one

OxcarbazepineO-Propan-1-one

Cat. No.: B13433990
M. Wt: 310.3 g/mol
InChI Key: MVHCKKAUGRRLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OxcarbazepineO-Propan-1-one is a compound that belongs to the class of dibenzazepine carboxamide derivatives. It is structurally related to carbamazepine and is primarily used as an anticonvulsant for the treatment of epilepsy. This compound is known for its ability to stabilize hyper-excited neural membranes, inhibit repetitive neuronal firing, and decrease the propagation of synaptic impulses .

Preparation Methods

Synthetic Routes and Reaction Conditions

OxcarbazepineO-Propan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with oxcarbazepine to form a red-colored charge-transfer complex . This reaction is typically carried out in methanol as a solvent.

Industrial Production Methods

In industrial settings, oxcarbazepine is produced through a series of chemical reactions that involve the oxidation of carbamazepine to form oxcarbazepine. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

OxcarbazepineO-Propan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include the active metabolite 10-monohydroxy derivative and other minor metabolites that are excreted from the body .

Scientific Research Applications

OxcarbazepineO-Propan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxcarbazepineO-Propan-1-one involves the blockade of voltage-gated sodium channels. This action stabilizes hyper-excited neural membranes, suppresses repetitive neuronal firing, and diminishes the propagation of synaptic impulses. The compound and its active metabolite, 10-monohydroxy derivative, also increase potassium conductance and modulate the activity of high-voltage activated calcium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OxcarbazepineO-Propan-1-one is unique in its favorable side-effect profile compared to carbamazepine. It does not generate an epoxide metabolite, which reduces the risk of liver toxicity and other adverse effects associated with carbamazepine .

Conclusion

This compound is a versatile compound with significant applications in medicine, chemistry, and industry. Its unique chemical properties and mechanism of action make it an important compound for the treatment of epilepsy and other neurological disorders.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) propanoate

InChI

InChI=1S/C18H18N2O3/c1-2-17(21)23-16-11-12-7-3-5-9-14(12)20(18(19)22)15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H2,19,22)

InChI Key

MVHCKKAUGRRLIN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.